4-Chloro-2-(trifluoromethoxy)benzamide

Beschreibung

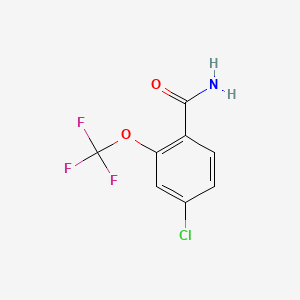

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYIZCXOBKSDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 2-Fluoro-3-chlorotrifluoromethane

- Raw material: 2,3-dichlorotrifluorotoluene.

- Fluorination using a suitable fluorinating reagent (e.g., Selectfluor or similar) in the presence of a catalyst such as a metal fluoride or a radical initiator.

- Reaction conditions: Heating at 60–260°C for 0.5–4 hours.

Reaction Pathway:

$$ \text{2,3-dichlorotrifluorotoluene} \xrightarrow{\text{fluorination}} \text{2-fluoro-3-chlorotrifluoromethane} $$

- The process avoids highly toxic reagents like sulfur dioxide or hydrogen chloride.

- Yield: Typically above 70%, purity > 97%.

Step 2: Formation of 2-Chloro-6-trifluoromethylbenzonitrile

- React 2-fluoro-3-chlorotrifluoromethane with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

- Reaction temperature: 80–120°C for 2–4 hours.

Reaction Pathway:

$$ \text{2-fluoro-3-chlorotrifluoromethane} + \text{CN}^- \rightarrow \text{2-chloro-6-trifluoromethylbenzonitrile} $$

- This step is critical for introducing the nitrile group, which can later be hydrolyzed to the amide.

- Yield: Approximately 80–90%.

Step 3: Reduction to 2-Trifluoromethylbenzonitrile

- Catalytic hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile.

- Catalysts: Raney nickel, palladium on carbon, or platinum on carbon.

- Solvent: Methanol, ethanol, or water.

- Conditions: Hydrogen pressure of 1.5 atm, temperature 25°C, reaction time 16 hours.

Reaction Pathway:

$$ \text{2-chloro-6-trifluoromethylbenzonitrile} \xrightarrow{\text{H}_2,\text{catalyst}} \text{2-trifluoromethylbenzonitrile} $$

- Complete conversion confirmed via GC analysis.

- Yield: >90%.

Step 4: Hydrolysis of Nitrile to Benzamide

- Hydrolyze 2-trifluoromethylbenzonitrile with sodium hydroxide in water.

- Conditions: Reflux at 100°C for 2 hours.

- Workup: Acidification or filtration to isolate the benzamide.

Reaction Pathway:

$$ \text{2-trifluoromethylbenzonitrile} + \text{NaOH} \rightarrow \text{4-Chloro-2-(trifluoromethoxy)benzamide} $$

Data:

- Yield: Approximately 89–95%.

- Purity: >97% as confirmed by HPLC.

Alternative Routes and Considerations

| Method | Raw Materials | Key Reagents | Advantages | Disadvantages | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| Patent CN113698315A | 2,3-dichlorotrifluorotoluene | Fluorinating reagents | Simple, high yield | Toxic reagents, less eco-friendly | >67 | Moderate |

| Organic synthesis (2019 study) | Methyl 4-formylbenzoate | Chlorination, cyanide | Good for specific derivatives | Complex, multi-step | 10–25 | Moderate |

| Catalytic hydrogenation | Benzonitrile derivatives | Palladium, platinum catalysts | High efficiency | Cost of catalysts | >90 | Low |

Research Findings and Data Summary

- The most efficient and environmentally friendly method involves initial fluorination of dichlorotrifluorotoluene, followed by nitrile formation, catalytic hydrogenation, and hydrolysis.

- The overall yield of the final benzamide exceeds 67%, with purity over 97%, making it suitable for industrial applications.

- The process avoids hazardous reagents such as sulfur dioxide and hydrogen chloride, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group in precursor compounds can be reduced to form the amine group in the final product.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(trifluoromethoxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chloro group can participate in various binding interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the aromatic ring and the amide side chain. Below is a comparative analysis of key analogs:

Key Findings from Comparative Analysis

Substituent Effects on Anti-Parasitic Activity: N-p-tolyl-4-(trifluoromethoxy)benzamide (16) exhibited moderate protoscolicidal activity against E. granulosus (30% viability at 125 μg/mL), whereas 4-pentyl-N-p-tolylbenzamide showed higher potency (IC₅₀ = 44.98 μg/mL) . This suggests that alkyl chains (e.g., pentyl) may enhance lipophilicity and membrane penetration compared to electron-withdrawing groups like trifluoromethoxy. The trifluoromethoxy group in compound 16 likely increases metabolic stability due to its resistance to enzymatic cleavage, though this may reduce bioavailability compared to non-halogenated analogs .

Role of Halogenation and Heterocycles: AS-4370 demonstrates that chloro and fluoro substituents, combined with a morpholinylmethyl group, can enhance gastrokinetic activity without dopamine D₂ receptor antagonism . This contrasts with neuroleptic benzamides (e.g., sulpiride), where substituents like sulfonamide groups are critical for receptor binding .

Physicochemical Properties :

- The trifluoromethoxy group (-OCF₃) contributes to higher molecular weight and polarity compared to simple alkyl or aryl substituents. For example, 4-Chloro-2-(trifluoromethoxy)benzamide (239.56 g/mol) is lighter than compound 49 (449.42 g/mol), which includes a sulfamoyl group .

- Sulfonamide-containing analogs (e.g., compound 49 ) may exhibit improved aqueous solubility but reduced blood-brain barrier permeability compared to halogenated derivatives .

Biologische Aktivität

4-Chloro-2-(trifluoromethoxy)benzamide is an aromatic organic compound with significant biological activity, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 223.58 g/mol

- CAS Number : 1261791-05-2

The compound features a chloro group and a trifluoromethoxy group attached to a benzamide structure. The electron-withdrawing nature of the trifluoromethoxy group enhances its reactivity and biological activity, influencing various cellular processes by altering gene expression and impacting metabolic pathways.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with various enzymes, potentially inhibiting or activating metabolic pathways. For instance, it may influence enzymes involved in drug metabolism, thereby affecting pharmacokinetics and therapeutic efficacy.

- Gene Expression Modulation : The compound can alter gene expression patterns, leading to changes in cellular functions. This modulation may be linked to its structural features that enhance binding affinity to specific molecular targets.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethoxy group is believed to enhance these effects through increased lipophilicity and binding interactions with biological macromolecules .

Biological Activity Data Table

| Biological Activity | Target | IC (µM) | Reference |

|---|---|---|---|

| Inhibition of AChE | AChE | 10.4 | |

| Inhibition of BChE | BChE | 7.7 | |

| Cytotoxicity | MCF-7 | 34 | |

| Cytotoxicity | HCT-116 | 36 |

Case Studies

- Anticancer Research : A study evaluated the cytotoxicity of various benzamide derivatives, including those with trifluoromethoxy substituents, against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Results indicated significant cytotoxic effects, suggesting potential for development as anticancer agents .

- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of similar compounds against cholinesterases and β-secretase. The findings revealed that derivatives containing the trifluoromethoxy group exhibited moderate inhibition rates, indicating their potential as therapeutic agents in neurodegenerative diseases .

- Molecular Docking Studies : Molecular docking simulations have been employed to explore the binding interactions between this compound and target proteins. These studies suggested strong hydrogen bonding interactions due to the electron-withdrawing properties of the trifluoromethoxy group, enhancing biological activity .

Q & A

Q. Basic Research Focus

- NMR :

- X-ray Crystallography : Resolve bond lengths (C-Cl: ~1.74 Å) and dihedral angles to confirm spatial arrangement .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and OCF₃ (~1250 cm⁻¹) .

When encountering discrepancies in biological assay results for this compound, what methodological approaches can validate target engagement?

Q. Advanced Research Focus

- Covalent Binding Analysis : Use mass spectrometry to detect adduct formation (e.g., with cysteine residues, as seen in PPARδ antagonism studies) .

- Gene Expression Profiling : RNA-seq or qPCR to monitor downstream effects (e.g., inhibition of CPT1a transcription in PPARδ pathways) .

- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-spiperone) to confirm receptor occupancy and specificity .

Q. Basic Research Focus

- Hydrolysis : Under acidic/basic conditions, yields 4-chloro-2-(trifluoromethoxy)benzoic acid; controlled pH prevents degradation .

- Nucleophilic Substitution : Reacts with amines or alcohols to form secondary amides or esters; polar aprotic solvents (DMF) enhance reactivity .

- Reduction : LiAlH₄ reduces the amide to the corresponding amine, but excess reagent may degrade the trifluoromethoxy group .

How can computational modeling predict the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use software like AutoDock to model interactions with PPARδ or other targets, focusing on hydrophobic pockets accommodating the trifluoromethoxy group .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to validate binding modes .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.